![molecular formula C13H17N5O4S B2807077 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide CAS No. 1904185-20-1](/img/structure/B2807077.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazine ring fused with a benzene ring, and it is further functionalized with a morpholine and sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode . This suggests that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazine ring, followed by functionalization to introduce the morpholine and sulfonamide groups. The reaction conditions often require the use of catalysts, such as gold(I) complexes, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives, such as:
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Known for its anti-Alzheimer properties.
3-nitro-1,2,4-triazol-5-one: Used as a high explosive with enhanced thermal stability.
Uniqueness
What sets N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine and sulfonamide groups, in particular, enhances its solubility and potential for interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c19-13-11-3-1-2-4-12(11)15-16-18(13)6-5-14-23(20,21)17-7-9-22-10-8-17/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGXIHYQALHJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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